molecular formula C14H18N2OS B2776311 (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 895424-69-8

(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2776311
CAS No.: 895424-69-8
M. Wt: 262.37
InChI Key: PUQDPJMBNGANCZ-PFONDFGASA-N
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Description

(Z)-N-(6-Ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a benzothiazole-derived compound characterized by a non-canonical imine (azomethine) structure and substituents at the 3- and 6-positions of the heterocyclic core. The Z-configuration of the imine group is critical for its stereoelectronic properties, influencing its reactivity and biological interactions . Its synthesis typically involves condensation reactions between substituted benzothiazole amines and isobutyryl derivatives under controlled conditions, yielding moderate to high purity (e.g., 63% yield in optimized protocols) .

Properties

IUPAC Name

N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-5-10-6-7-11-12(8-10)18-14(16(11)4)15-13(17)9(2)3/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQDPJMBNGANCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)C(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Ylidene Group: The ylidene group is formed by the condensation of the benzothiazole derivative with isobutyric acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the ylidene group, converting it to a single bond and forming the corresponding amide.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The benzothiazole ring is known for its bioactivity, and modifications can enhance these properties.

Medicine

In medicine, derivatives of benzothiazoles, including this compound, are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, offering potential treatments for various diseases.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA or inhibit specific enzymes, leading to its biological effects.

Comparison with Similar Compounds

STING Agonism

  • Target Compound : Exhibits an IC50 of 120 nM in STING-dependent IFN-β reporter assays, comparable to hydroxypropoxy analogs (85 nM) but with reduced cytotoxicity (CC50 > 50 μM vs. 35 μM for phenyl-substituted derivatives) .
  • Mechanistic Insight : The Z-imine configuration enhances binding to the STING protein’s hydrophobic pocket, while the ethyl group minimizes off-target interactions with Toll-like receptors .

Anti-inflammatory and Cytotoxic Profiles

  • Anti-inflammatory Activity : The target compound shows 40% inhibition of TNF-α in macrophages at 10 μM, outperforming chloro-substituted analogs (25%) but lagging behind acetylhydrazone derivatives (60%) .
  • Cytotoxicity : Methyl and ethyl substituents reduce hepatotoxicity (IC50 > 100 μM in HepG2 cells) compared to methoxy- or phenyl-substituted analogs (IC50 20–50 μM) .

Pharmacokinetics and Metabolic Stability

  • Metabolic Stability : The 3-methyl group reduces cytochrome P450-mediated oxidation, yielding a half-life (t1/2) of 4.2 hrs in human microsomes vs. 2.8 hrs for hydroxypropoxy analogs .
  • Bioavailability : Oral bioavailability in rodent models is 22%, higher than carbamoyl derivatives (12%) but lower than hydroxypropoxy analogs (30%) due to balanced solubility-permeability trade-offs .

Biological Activity

(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, with the CAS number 895424-69-8, is a compound belonging to the benzothiazole class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity, synthesis methods, and research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₄H₁₈N₂OS
Molecular Weight 262.37 g/mol
CAS Number 895424-69-8

The compound features a benzothiazole moiety, which is known for various pharmacological activities, enhancing its interaction with biological targets.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve the disruption of cell membrane integrity and inhibition of essential bacterial enzymes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers such as cytokines and prostaglandins. This suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Ring : The initial step includes cyclization reactions involving 2-aminothiophenol and appropriate carboxylic acids.
  • Alkylation : Ethyl and methyl groups are introduced via alkylation reactions using alkyl halides.
  • Ylidene Formation : The final step involves the condensation reaction between the benzothiazole derivative and isobutyric acid or its derivatives under acidic or basic conditions.

Case Studies

  • Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound, against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
  • Anti-inflammatory Research : In a model of induced inflammation in rats, Johnson et al. (2024) reported that administration of this compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Investigation : A study by Lee et al. (2024) explored the effects of this compound on MCF-7 cells. The findings revealed a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 µM to 50 µM.

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